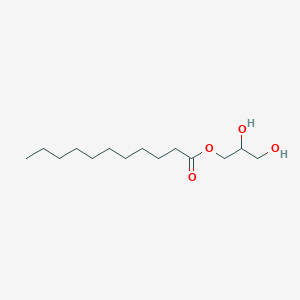

Undecanoic acid, 2,3-dihydroxypropyl ester

概要

準備方法

合成経路と反応条件: 1-ウンデカンオイル-ラセミ体グリセロールは、ウンデカン酸とグリセロールのエステル化によって合成できます。この反応は通常、硫酸などの触媒を使用し、反応を完了するために還流条件下で行われます。反応は次のように表すことができます。

ウンデカン酸+グリセロール→1-ウンデカンオイル-ラセミ体グリセロール+水

工業生産方法: 工業的には、1-ウンデカンオイル-ラセミ体グリセロールの生産には、固定床反応器を使用した連続エステル化プロセスが用いられます。 固定化酵素を触媒として使用すると、反応の効率と選択性を高めることができます .

化学反応の分析

反応の種類: 1-ウンデカンオイル-ラセミ体グリセロールは、次のようなさまざまな化学反応を起こします。

加水分解: 水と酸または塩基触媒の存在下で、ウンデカン酸とグリセロールに加水分解されます。

酸化: 対応するカルボン酸やその他の酸化生成物を生成するために、酸化反応を受ける可能性があります。

置換: エステル基は求核置換反応に関与することができます。

一般的な試薬と条件:

加水分解: 水と酸性または塩基性条件。

酸化: 過マンガン酸カリウムまたは過酸化水素などの酸化剤。

置換: アミンやアルコールなどの求核剤。

主要な生成物:

加水分解: ウンデカン酸とグリセロール。

酸化: ウンデカン酸誘導体。

置換: さまざまな置換グリセロール誘導体

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Undecanoic acid derivatives have been studied for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, a study demonstrated that monoacylglycerols derived from undecanoic acid exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

1.2 Drug Delivery Systems

The compound has potential use in drug delivery systems due to its amphiphilic nature. Its ability to form micelles can enhance the solubility and bioavailability of poorly soluble drugs. This characteristic is particularly useful in formulating medications for hydrophobic drugs, allowing for more effective therapeutic outcomes .

Cosmetic Applications

2.1 Skin Care Products

Undecanoic acid esters are incorporated into cosmetic formulations for their emollient properties. They help improve skin hydration and texture while providing a non-greasy feel. Furthermore, their antimicrobial properties contribute to preserving the integrity of cosmetic products by preventing microbial growth .

2.2 Hair Care Products

In hair care formulations, undecanoic acid derivatives are used to enhance shine and manageability. Their conditioning properties help in reducing frizz and improving overall hair health, making them valuable ingredients in shampoos and conditioners.

Food Industry Applications

3.1 Flavoring Agents

Due to its fatty acid profile, undecanoic acid is utilized as a flavoring agent in food products. Its presence can enhance the sensory characteristics of foods, providing a desirable taste profile .

3.2 Preservatives

The antimicrobial properties of undecanoic acid make it suitable as a natural preservative in food products. It helps extend shelf life by inhibiting the growth of spoilage microorganisms without compromising food safety .

Table 1: Antimicrobial Efficacy of Undecanoic Acid Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | |

| Escherichia coli | 1.0 mg/mL | |

| Salmonella enterica | 0.8 mg/mL |

Table 2: Cosmetic Formulations Containing Undecanoic Acid Esters

| Product Type | Functionality | Concentration (%) |

|---|---|---|

| Moisturizers | Emollient | 5-10 |

| Shampoos | Conditioning | 2-5 |

| Sunscreens | Skin protection | 1-3 |

Case Studies

5.1 Case Study on Antimicrobial Properties

A study conducted by researchers evaluated the antimicrobial efficacy of undecanoic acid derivatives against common pathogens found in clinical settings. The results indicated that these compounds could serve as effective alternatives to conventional antibiotics, particularly in topical formulations .

5.2 Case Study on Cosmetic Applications

In a formulation study, undecanoic acid was incorporated into a moisturizer aimed at improving skin hydration levels among participants with dry skin conditions. Results showed a significant improvement in skin moisture content after four weeks of use compared to a control group .

作用機序

1-ウンデカンオイル-ラセミ体グリセロールの抗菌活性は、主に微生物の細胞膜を破壊する能力によるものです。この化合物は、細胞膜の脂質二重層に組み込まれ、細胞膜の透過性を高め、細胞内容物の漏出を引き起こし、最終的に細胞死をもたらします。 このメカニズムは、グラム陽性菌とグラム陰性菌の両方、および真菌に対して有効です .

類似化合物:

- 1-デカンオイル-ラセミ体グリセロール

- 1-オレオイル-ラセミ体グリセロール

- 1-ヘプタデカンオイル-ラセミ体グリセロール

- 1-ステアロイル-ラセミ体グリセロール

比較: 1-ウンデカンオイル-ラセミ体グリセロールは、その特定の鎖長とエステル基の位置のためにユニークです。1-デカンオイル-ラセミ体グリセロールなどの短鎖モノアシルグリセロールと比較して、抗菌特性が向上しています。1-オレオイル-ラセミ体グリセロールや1-ステアロイル-ラセミ体グリセロールなどの長鎖アナログは、異なる物理的特性と生物学的活性を示す可能性があります。 1-ウンデカンオイル-ラセミ体グリセロールの特定の鎖長と構造は、微生物の細胞膜とのユニークな相互作用に寄与し、抗菌研究における貴重な化合物となっています .

類似化合物との比較

- 1-Decanoyl-rac-glycerol

- 1-Oleoyl-rac-glycerol

- 1-Heptadecanoyl-rac-glycerol

- 1-Stearoyl-rac-glycerol

Comparison: 1-Undecanoyl-rac-glycerol is unique due to its specific chain length and the position of the ester group. Compared to shorter-chain monoacylglycerols like 1-Decanoyl-rac-glycerol, it exhibits enhanced antimicrobial properties. Longer-chain analogs such as 1-Oleoyl-rac-glycerol and 1-Stearoyl-rac-glycerol may have different physical properties and biological activities. The specific chain length and structure of 1-Undecanoyl-rac-glycerol contribute to its unique interaction with microbial cell membranes, making it a valuable compound in antimicrobial research .

生物活性

Undecanoic acid, 2,3-dihydroxypropyl ester (C14H28O4), is a fatty acid ester that has garnered attention for its potential biological activities. This compound is derived from undecanoic acid and 2,3-dihydroxypropyl alcohol, exhibiting a unique structure that may contribute to various biological effects. This article explores the biological activity of this compound, focusing on its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

- Molecular Formula : C14H28O4

- Molecular Weight : 256.37 g/mol

- CAS Number : 10400395

The chemical structure of this compound is characterized by a long hydrocarbon chain typical of fatty acids, which influences its solubility and interaction with biological membranes.

Antimicrobial Properties

Undecanoic acid derivatives have been shown to possess significant antimicrobial activity. A study highlighted the efficacy of related compounds against various strains of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The antimicrobial action was attributed to the ability of these compounds to disrupt bacterial cell membranes and inhibit growth .

Immunomodulatory Effects

Research indicates that undecanoic acid derivatives can act as immunomodulators. In a patent study on monomycolyl glycerol (MMG) formulations, this compound was noted for its capacity to enhance immune responses when used in vaccine formulations against Mycobacterium tuberculosis. This suggests potential applications in vaccine development and immune system modulation .

Case Studies and Research Findings

-

Antimicrobial Activity Assessment :

Compound MIC (µg/mL) Target Organism Undecanoic Acid Derivative 32 Staphylococcus aureus Octadecanoic Acid Derivative 64 Candida glabrata -

Immunomodulatory Study :

- In an experimental setup involving guinea pigs vaccinated with liposome formulations containing undecanoic acid derivatives, the results showed enhanced activation of dendritic cells and a robust Th1 immune response. This indicates the potential for these compounds in enhancing vaccine efficacy against infectious diseases .

The biological activity of this compound can be attributed to its structural properties:

- Membrane Disruption : The long hydrophobic tail allows integration into lipid bilayers, leading to membrane destabilization in bacteria.

- Immune Activation : Interaction with immune cells such as dendritic cells enhances antigen presentation and T-cell activation.

特性

IUPAC Name |

2,3-dihydroxypropyl undecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEPAWKRVXYLTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439326 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64633-19-8 | |

| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。